Cas no 2299567-10-3 (2-methanesulfonamidoethane-1-sulfonyl fluoride)

2-methanesulfonamidoethane-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- 2-methanesulfonamidoethane-1-sulfonyl fluoride
- 2299567-10-3
- EN300-1583457
-
- Inchi: 1S/C3H8FNO4S2/c1-10(6,7)5-2-3-11(4,8)9/h5H,2-3H2,1H3
- InChI Key: VTVIQVHBUPAXDO-UHFFFAOYSA-N
- SMILES: S(C)(NCCS(=O)(=O)F)(=O)=O
Computed Properties
- Exact Mass: 204.98787825g/mol
- Monoisotopic Mass: 204.98787825g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.1Ų
- XLogP3: -0.8
2-methanesulfonamidoethane-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1583457-0.5g |
2-methanesulfonamidoethane-1-sulfonyl fluoride |
2299567-10-3 | 95% | 0.5g |
$847.0 | 2023-05-25 | |
Enamine | EN300-1583457-0.05g |
2-methanesulfonamidoethane-1-sulfonyl fluoride |
2299567-10-3 | 95% | 0.05g |
$252.0 | 2023-05-25 | |
Enamine | EN300-1583457-10.0g |
2-methanesulfonamidoethane-1-sulfonyl fluoride |
2299567-10-3 | 95% | 10g |
$4667.0 | 2023-05-25 | |
Enamine | EN300-1583457-1000mg |
2-methanesulfonamidoethane-1-sulfonyl fluoride |
2299567-10-3 | 95.0% | 1000mg |
$1086.0 | 2023-09-24 | |
Enamine | EN300-1583457-10000mg |
2-methanesulfonamidoethane-1-sulfonyl fluoride |
2299567-10-3 | 95.0% | 10000mg |
$4667.0 | 2023-09-24 | |
Aaron | AR028AOT-2.5g |
2-methanesulfonamidoethane-1-sulfonylfluoride |
2299567-10-3 | 95% | 2.5g |
$2950.00 | 2023-12-15 | |
1PlusChem | 1P028AGH-50mg |
2-methanesulfonamidoethane-1-sulfonylfluoride |
2299567-10-3 | 95% | 50mg |
$363.00 | 2024-05-24 | |
1PlusChem | 1P028AGH-100mg |
2-methanesulfonamidoethane-1-sulfonylfluoride |
2299567-10-3 | 95% | 100mg |
$527.00 | 2024-05-24 | |
Enamine | EN300-1583457-0.1g |
2-methanesulfonamidoethane-1-sulfonyl fluoride |
2299567-10-3 | 95% | 0.1g |
$376.0 | 2023-05-25 | |
Enamine | EN300-1583457-2.5g |
2-methanesulfonamidoethane-1-sulfonyl fluoride |
2299567-10-3 | 95% | 2.5g |
$2127.0 | 2023-05-25 |
2-methanesulfonamidoethane-1-sulfonyl fluoride Related Literature
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
Additional information on 2-methanesulfonamidoethane-1-sulfonyl fluoride
Recent Advances in the Study of 2-Methanesulfonamidoethane-1-sulfonyl Fluoride (2299567-10-3) in Chemical Biology and Pharmaceutical Research
2-Methanesulfonamidoethane-1-sulfonyl fluoride (CAS: 2299567-10-3) has emerged as a promising chemical probe and potential therapeutic agent in recent years. This sulfonyl fluoride derivative has garnered significant attention due to its unique reactivity profile and potential applications in targeted covalent inhibition. Recent studies have explored its mechanism of action, selectivity, and therapeutic potential across various disease models, positioning it as a compound of interest in drug discovery and chemical biology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's exceptional reactivity as a covalent inhibitor of serine hydrolases. The research team utilized activity-based protein profiling (ABPP) to show that 2-methanesulfonamidoethane-1-sulfonyl fluoride selectively modifies catalytic serine residues in several disease-relevant enzymes. This specificity, combined with its favorable pharmacokinetic properties observed in animal models, suggests potential applications in developing treatments for metabolic disorders and inflammatory diseases.
Structural biology investigations have provided crucial insights into the molecular interactions of 2299567-10-3 with its protein targets. X-ray crystallography studies revealed that the compound forms a stable covalent bond with the target serine residue while maintaining favorable interactions with adjacent amino acids in the binding pocket. These structural features explain both its selectivity and the irreversible nature of its inhibition, which could be advantageous for certain therapeutic applications requiring prolonged target engagement.
In the context of drug discovery, several pharmaceutical companies have included 2-methanesulfonamidoethane-1-sulfonyl fluoride in their screening libraries for covalent inhibitor development. Its modular structure allows for straightforward derivatization, enabling medicinal chemists to optimize potency and selectivity. Recent patent applications indicate growing commercial interest in this compound class, particularly for oncology and infectious disease targets where covalent inhibition strategies have shown clinical success.
Despite these promising developments, challenges remain in the clinical translation of 2299567-10-3-based therapeutics. Current research is addressing potential off-target effects and developing strategies to enhance tissue specificity. The compound's reactivity with non-target proteins and potential immunogenicity are active areas of investigation, with several research groups developing prodrug approaches or targeted delivery systems to mitigate these concerns.
Looking forward, 2-methanesulfonamidoethane-1-sulfonyl fluoride represents an important tool compound and potential therapeutic lead in the growing field of covalent drug discovery. Its unique chemical properties continue to inspire new research directions, including applications in chemical proteomics and the development of activity-based diagnostics. As understanding of its biological interactions deepens, this compound may serve as a cornerstone for developing novel targeted therapies across multiple disease areas.
2299567-10-3 (2-methanesulfonamidoethane-1-sulfonyl fluoride) Related Products
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)



